molecular formula C16H14ClF3N2O3S B11054947 N-(1-{[(4-chlorophenyl)sulfonyl]amino}-2,2,2-trifluoroethyl)-2-methylbenzamide

N-(1-{[(4-chlorophenyl)sulfonyl]amino}-2,2,2-trifluoroethyl)-2-methylbenzamide

Cat. No.: B11054947
M. Wt: 406.8 g/mol
InChI Key: MUJKYIZCVHUAIO-UHFFFAOYSA-N
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Description

N-(1-{[(4-chlorophenyl)sulfonyl]amino}-2,2,2-trifluoroethyl)-2-methylbenzamide: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, a trifluoromethyl group, and a benzamide moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-{[(4-chlorophenyl)sulfonyl]amino}-2,2,2-trifluoroethyl)-2-methylbenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to produce intermediates. These intermediates are then subjected to nucleophilic substitution reactions to introduce the sulfonamide and trifluoromethyl groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(1-{[(4-chlorophenyl)sulfonyl]amino}-2,2,2-trifluoroethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(1-{[(4-chlorophenyl)sulfonyl]amino}-2,2,2-trifluoroethyl)-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine: Its sulfonamide group is known for its biological activity, including antibacterial and anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of N-(1-{[(4-chlorophenyl)sulfonyl]amino}-2,2,2-trifluoroethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)sulfonylglycine
  • 4-chlorophenylsulfonylbenzoic acid derivatives
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives

Comparison: Compared to these similar compounds, N-(1-{[(4-chlorophenyl)sulfonyl]amino}-2,2,2-trifluoroethyl)-2-methylbenzamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a more potent and versatile compound for various applications .

Properties

Molecular Formula

C16H14ClF3N2O3S

Molecular Weight

406.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)sulfonylamino]-2,2,2-trifluoroethyl]-2-methylbenzamide

InChI

InChI=1S/C16H14ClF3N2O3S/c1-10-4-2-3-5-13(10)14(23)21-15(16(18,19)20)22-26(24,25)12-8-6-11(17)7-9-12/h2-9,15,22H,1H3,(H,21,23)

InChI Key

MUJKYIZCVHUAIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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